L-Serine, L-gamma-glutamyl-

Übersicht

Beschreibung

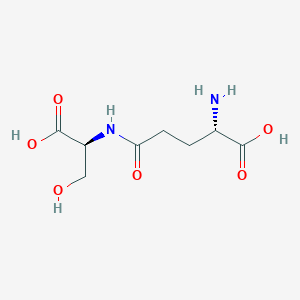

Gamma-Glutamyl-serine is a dipeptide composed of gamma-glutamyl and serine. It is a derivative of glutathione, an important antioxidant in the body. Gamma-Glutamyl-serine plays a role in various biochemical processes, including the metabolism of glutathione and the regulation of cellular redox states .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-serine can be synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to serine, forming L-Serine, L-gamma-glutamyl- . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst.

Industrial Production Methods: Industrial production of L-Serine, L-gamma-glutamyl- involves the use of recombinant gamma-glutamyl transpeptidase expressed in microbial systems such as Escherichia coli or Bacillus subtilis . These systems allow for large-scale production of the enzyme, which can then be used to catalyze the synthesis of L-Serine, L-gamma-glutamyl-.

Analyse Chemischer Reaktionen

Types of Reactions: Gamma-Glutamyl-serine undergoes various chemical reactions, including hydrolysis and transpeptidation. Hydrolysis involves the cleavage of the gamma-glutamyl bond, while transpeptidation involves the transfer of the gamma-glutamyl group to another amino acid or peptide .

Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis and amino acids or peptides for transpeptidation. The reactions typically occur under physiological conditions, with the enzyme gamma-glutamyl transpeptidase acting as a catalyst .

Major Products: The major products formed from these reactions include free amino acids and peptides, depending on the specific reaction conditions and substrates used .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Role in Neurological Disorders:

L-Serine has been identified as a neuroprotective agent with potential applications in treating neurological disorders. It acts as a precursor to D-serine, which is crucial for the functioning of N-methyl-D-aspartate (NMDA) receptors involved in synaptic plasticity and memory formation. Research indicates that L-serine can enhance cognitive function and reduce symptoms in conditions such as Alzheimer’s disease, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases .

Mechanisms of Action:

- Glycine Receptor Activation: L-Serine activates glycine receptors, which are inhibitory neurotransmitter receptors that help regulate neuronal excitability. This activation can mitigate excitotoxicity associated with excessive glutamate signaling .

- Anti-inflammatory Properties: L-Serine has been shown to reduce neuroinflammation by modulating microglial activation and decreasing pro-inflammatory cytokines. This is particularly beneficial following traumatic brain injuries .

Clinical Applications

Efficacy in GRINpathies:

A recent clinical trial demonstrated that L-serine supplementation improved neurological symptoms in patients with GRINpathies, genetic disorders affecting glutamate receptors. The study showed significant improvements in cognitive and motor functions, along with a reduction in seizure frequency . These findings suggest that L-serine could be an effective treatment option for patients with specific genetic mutations affecting glutamate signaling.

Therapeutic Dosage:

In trials involving ALS patients, dosages ranging from 0.5 to 15 grams per day were administered safely, indicating a favorable safety profile for long-term use .

Case Studies

| Study | Condition | Findings | Dosage |

|---|---|---|---|

| Garcia-Cazorla et al. (2023) | GRINpathies | Improved cognitive and motor functions; reduced seizures | Oral supplementation |

| Levine et al. (2017) | ALS | Safe for patients; potential to improve neurological symptoms | 0.5 - 15 g/day |

| Wang et al. (2019) | Traumatic Brain Injury | Reduced neuroinflammation; protected nerve cells | 210 mg/kg/day |

Broader Implications

Potential in Drug Development:

The unique properties of L-serine and its derivatives open avenues for developing new therapeutic strategies targeting neurological diseases. For instance, the modulation of NMDA receptor activity through D-serine supplementation has been explored for enhancing synaptic function in Alzheimer’s disease models .

Research Directions:

Future research should focus on:

- Longitudinal studies to assess the long-term effects of L-serine supplementation.

- Exploring the synergistic effects of L-serine with other neuroprotective agents.

- Investigating its role in other conditions like schizophrenia and mood disorders.

Wirkmechanismus

Gamma-Glutamyl-serine exerts its effects through the gamma-glutamyl cycle, a series of enzymatic reactions that regulate the levels of glutathione in cells . The compound is involved in the transfer of the gamma-glutamyl group to other amino acids or peptides, which helps maintain cellular redox homeostasis . The molecular targets of L-Serine, L-gamma-glutamyl- include gamma-glutamyl transpeptidase and other enzymes involved in the gamma-glutamyl cycle .

Vergleich Mit ähnlichen Verbindungen

Gamma-Glutamyl-serine is similar to other gamma-glutamyl compounds, such as gamma-glutamyl-cysteine and gamma-glutamyl-glutamine . it is unique in its specific role in the metabolism of glutathione and its potential therapeutic applications . Other similar compounds include gamma-glutamyl peptides found in various foods and biological systems .

Biologische Aktivität

L-Serine, a non-essential amino acid, has garnered significant attention for its diverse biological activities, particularly in the context of neurological health and metabolic processes. This article explores the biological activity of L-Serine, specifically its role in neurotransmission, neuroprotection, and metabolic pathways.

Overview of L-Serine

L-Serine is synthesized primarily in glial cells through the phosphorylated pathway, which converts the glycolytic intermediate 3-phosphoglycerate (3PG) into L-serine via a series of enzymatic reactions. This process is crucial for maintaining cellular functions in the brain, including neurotransmission and antioxidant defense mechanisms through glutathione synthesis .

Biological Functions

-

Neurotransmission :

- L-Serine acts as a precursor for D-serine, a co-agonist of NMDA receptors, which are vital for synaptic plasticity and memory formation. The balance between L-serine and D-serine levels is critical for normal brain function .

- It has been shown to exert protective effects against excitotoxicity by modulating glycine receptors and influencing neuroinflammatory responses .

-

Neuroprotection :

- Studies indicate that L-serine supplementation can mitigate neuroinflammation and promote recovery following traumatic brain injury. It facilitates the polarization of microglial cells towards an anti-inflammatory phenotype, thus reducing the production of pro-inflammatory cytokines .

- In animal models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD), L-serine has demonstrated potential in reversing cognitive deficits and reducing amyloid-beta production .

-

Metabolic Roles :

- Beyond its neurological implications, L-serine is integral to various metabolic pathways. It contributes to one-carbon metabolism and is essential for the synthesis of sphingolipids, which are critical for cell membrane integrity and signaling .

- The regulation of serine biosynthesis is closely linked to glycolytic flux, highlighting its role in energy metabolism within cells .

Case Study 1: Neuroprotective Effects in Traumatic Brain Injury

A recent study investigated the effects of L-serine on neuroinflammation following traumatic brain injury at high altitudes. Results indicated that L-serine treatment significantly reduced microglial activation and improved recovery outcomes by promoting M2 polarization .

Case Study 2: Parkinson’s Disease Model

In a rat model of PD, administration of L-serine led to improved behavioral performance in cognitive tests compared to control groups. The treatment was associated with normalized levels of glutamate transporters in the striatum, suggesting a restoration of neurotransmitter balance .

Case Study 3: Alzheimer’s Disease

In experiments involving AD models, L-serine was found to decrease neurofibrillary tangles and amyloid-beta levels significantly. This suggests a potential therapeutic role for L-serine in managing AD pathology .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNIUOYNOKDTI-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318648 | |

| Record name | γ-Glu-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-35-4 | |

| Record name | γ-Glu-Ser | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.